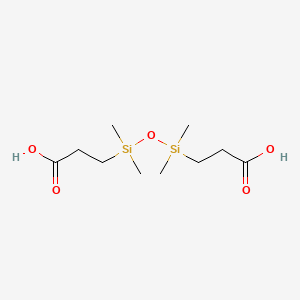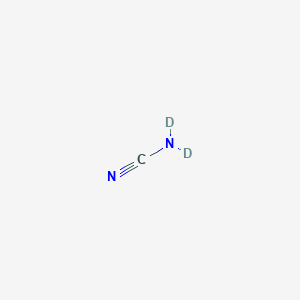
2-Chloro-N-cyclopentyl-2'-C-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’-MECCPA involves a multi-step reaction process. One of the common synthetic routes starts with 2,6-dichloropurine as the precursor. The synthesis typically involves the following steps :
Reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and trimethylsilyl trifluoromethanesulfonate: in acetonitrile at temperatures ranging from 0 to 65°C for approximately 5.33 hours.
Addition of triethylamine in ethanol: and heating the mixture at 70°C for 4 hours.
Treatment with potassium carbonate in methanol: at 20°C for 2 hours.
Chemical Reactions Analysis
2’-MECCPA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2’-MECCPA has a wide range of scientific research applications, including:
Chemistry: It is used as a selective agonist in studies involving adenosine receptors.
Biology: The compound is employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: 2’-MECCPA exhibits analgesic activity and has potential therapeutic applications in the treatment of conditions like myocardial infarction and hepatitis C virus (HCV) infection
Industry: It is utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
2’-MECCPA exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The compound efficiently modulates cAMP in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons .
Comparison with Similar Compounds
2’-MECCPA is unique due to its high selectivity and potency for A1 adenosine receptors. Similar compounds include:
2-Chloroadenosine: Another adenosine receptor agonist but with less selectivity.
N6-Cyclopentyladenosine (CPA): A selective A1 adenosine receptor agonist but with different pharmacokinetic properties.
N6-Cyclohexyladenosine (CHA): Similar to CPA but with variations in receptor affinity and efficacy
Properties
Molecular Formula |
C16H22ClN5O4 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SNKSKPUHLBTLMI-SDBHATRESA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

